molecular formula C18H17Cl2FN4OS B560028 アフレセルチブ CAS No. 1047644-62-1

アフレセルチブ

カタログ番号: B560028
CAS番号: 1047644-62-1
分子量: 427.3 g/mol
InChIキー: AFJRDFWMXUECEW-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

アフレセルチブは、PI3K/AKTシグナル経路の重要な成分であるAKTキナーゼを阻害することで作用します。この経路は、細胞の増殖、生存、および代謝の調節に関与しています。 AKTを阻害することにより、アフレセルチブはこれらのプロセスを阻害し、癌細胞の増殖を抑制し、アポトーシスを増加させます アフレセルチブの分子標的は、AKTのさまざまなアイソフォームを含み、その阻害はmTORやGSK3などの下流分子に影響を与えます .

生化学分析

Biochemical Properties

Afuresertib plays a significant role in biochemical reactions by inhibiting the activity of protein kinase B (AKT). AKT is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. Afuresertib interacts with AKT by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .

Cellular Effects

Afuresertib has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis. Afuresertib influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT pathway. This modulation affects gene expression and cellular metabolism, leading to reduced cell growth and increased cell death. In esophageal cancer cell lines, afuresertib has been shown to reduce cell viability and induce apoptosis .

Molecular Mechanism

The molecular mechanism of afuresertib involves its binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT and its downstream targets, which are involved in cell survival, growth, and proliferation. By blocking these signaling pathways, afuresertib induces apoptosis and inhibits cell proliferation. Additionally, afuresertib affects gene expression by modulating the activity of transcription factors regulated by AKT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of afuresertib change over time. The compound has a half-life of approximately 1.7 days, and its maximum plasma concentrations are reached 1.5 to 2.5 hours post-dose. Over time, afuresertib’s stability and degradation can influence its long-term effects on cellular function. In in vitro and in vivo studies, afuresertib has shown sustained activity against cancer cells, with prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of afuresertib vary with different dosages in animal models. At lower doses, afuresertib effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can cause adverse effects such as liver function test abnormalities. The maximum tolerated dose in clinical trials was established at 125 mg per day due to dose-limiting toxicities observed at higher doses .

Metabolic Pathways

Afuresertib is involved in metabolic pathways related to the PI3K/AKT signaling pathway. It interacts with enzymes such as phosphatidylinositol-3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cell survival and proliferation. By inhibiting these enzymes, afuresertib disrupts metabolic flux and reduces the levels of metabolites that promote cancer cell growth .

Transport and Distribution

Afuresertib is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, afuresertib accumulates in specific compartments, where it exerts its inhibitory effects on AKT and other signaling molecules .

Subcellular Localization

The subcellular localization of afuresertib is crucial for its activity and function. Afuresertib is directed to specific compartments or organelles within the cell, where it interacts with its target proteins. This localization is influenced by targeting signals and post-translational modifications that direct afuresertib to its site of action. By localizing to these compartments, afuresertib effectively inhibits AKT and disrupts downstream signaling pathways .

化学反応の分析

アフレセルチブは、以下を含むさまざまな化学反応を起こします。

これらの反応で一般的に使用される試薬には、還元反応には水素ガスや水素化リチウムアルミニウムなどの還元剤、置換反応にはさまざまな触媒が含まれます。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

科学研究への応用

アフレセルチブは、幅広い科学研究への応用があります。

類似化合物との比較

アフレセルチブは、AKTの複数のアイソフォームに対する幅広い活性と、良好な安全性プロファイルにより、AKT阻害剤の中でもユニークな存在です 。類似の化合物には以下が含まれます。

    MK-2206: 化学構造は異なりますが、作用機序は同様の別のAKT阻害剤です。

    ペリホシン: AKTやその他のシグナル経路を阻害する経口アルキルホスホリピッドです。

    イパタセルチブ: さまざまな癌において臨床的活性を示す選択的なAKT阻害剤です。

アフレセルチブは、可逆的な阻害と低ナノモル濃度の効力により、研究と臨床の両方において貴重なツールとなっています .

生物活性

Afuresertib is a novel ATP-competitive inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against various cancers such as breast cancer, multiple myeloma, and Langerhans cell histiocytosis (LCH). This article reviews the biological activity of afuresertib, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

Afuresertib targets the AKT pathway by inhibiting its enzymatic activity. AKT is a serine/threonine kinase that is frequently activated in cancer cells due to mutations or dysregulation in upstream signaling pathways. When inhibited by afuresertib, AKT's ability to phosphorylate downstream targets is diminished, leading to several biological effects:

  • Cell Cycle Arrest : Afuresertib induces G1 phase cell cycle arrest by increasing the expression of p21^WAF1/CIP1 and decreasing levels of GSK-3β and FOXO family proteins. This results in reduced cell proliferation in cancer cells .
  • Apoptosis Induction : The compound enhances caspase-3 and caspase-7 activities, promoting apoptosis in sensitive cancer cell lines .
  • Synergistic Effects with Chemotherapy : Afuresertib has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin .

Clinical Efficacy

Afuresertib has undergone various clinical trials assessing its efficacy across different malignancies. Below is a summary of key findings from notable studies:

Study Indication Efficacy Outcomes Safety Profile
Phase Ib Study (Laekna)Breast Cancer- Overall Response Rate (ORR): 30%
- Disease Control Rate (DCR): 80%
- Median Progression-Free Survival (PFS): 7.3 months
Well-tolerated; no serious adverse events reported
Phase I StudyMultiple Myeloma- Partial responses in 3 patients
- Minimal responses in 3 patients
Favorable safety profile; dose escalation tolerated
Phase IIa StudyLCH- Clinical activity observed in treatment-naïve and refractory patientsMost patients tolerated treatment well; manageable side effects

Case Studies

  • Breast Cancer Study :
    In a recent Phase Ib study involving 70% of patients previously treated with CDK4/6 inhibitors, afuresertib combined with fulvestrant demonstrated promising efficacy. The study reported a confirmed ORR of 30% among all patients and an impressive DCR of 80%, indicating significant therapeutic potential in hormone receptor-positive breast cancer resistant to previous treatments .
  • Multiple Myeloma :
    A Phase I trial focused on relapsed multiple myeloma patients showed that afuresertib monotherapy resulted in partial responses in some participants. The study highlighted the compound's ability to target hematologic malignancies effectively while maintaining a favorable safety profile .
  • Langerhans Cell Histiocytosis (LCH) :
    In a clinical trial involving both treatment-naïve and recurrent LCH patients, afuresertib was administered at a dose of 125 mg. The majority tolerated the treatment well for over 24 weeks, showcasing its potential as an effective therapy for this rare neoplasm characterized by abnormal dendritic cell proliferation .

Safety Profile

Afuresertib has generally been associated with a favorable safety profile across various studies. Common adverse events include:

  • Rash
  • Decreased white blood cell count
  • Neutropenia

Most adverse events were manageable and reversible upon treatment adjustment or supportive care. Notably, no serious adverse events were reported during the combination therapy studies, reinforcing afuresertib's tolerability compared to other agents within its class .

特性

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。